molecular formula C8H10ClN3S B2939516 (Aminomethylamino)((4-chlorophenyl)amino)methane-1-thione CAS No. 70483-64-6

(Aminomethylamino)((4-chlorophenyl)amino)methane-1-thione

Cat. No. B2939516
CAS RN: 70483-64-6
M. Wt: 215.7
InChI Key: VRLOSSDSQXUQET-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of (Aminomethylamino)((4-chlorophenyl)amino)methane-1-thione is not provided in the search results . For a detailed molecular structure analysis, it would be advisable to refer to a reliable chemical database or conduct a specialized search.


Physical And Chemical Properties Analysis

The physical and chemical properties of (Aminomethylamino)((4-chlorophenyl)amino)methane-1-thione, such as its melting point, boiling point, density, molecular formula, and molecular weight, can be found in chemical databases .

Mechanism of Action

The mechanism of action of (Aminomethylamino)((4-chlorophenyl)amino)methane-1-thione is not specified in the search results . More detailed information might be found in specialized chemical or pharmacological databases.

Safety and Hazards

The safety and hazards associated with (Aminomethylamino)((4-chlorophenyl)amino)methane-1-thione are not explicitly mentioned in the search results . It’s recommended to refer to the Material Safety Data Sheet (MSDS) for this compound for comprehensive safety information.

properties

IUPAC Name

1-amino-3-(4-chlorophenyl)-1-methylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClN3S/c1-12(10)8(13)11-7-4-2-6(9)3-5-7/h2-5H,10H2,1H3,(H,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRLOSSDSQXUQET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=S)NC1=CC=C(C=C1)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301324307
Record name 1-amino-3-(4-chlorophenyl)-1-methylthiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301324307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

20.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24835086
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

(Aminomethylamino)((4-chlorophenyl)amino)methane-1-thione

CAS RN

70483-64-6
Record name 1-amino-3-(4-chlorophenyl)-1-methylthiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301324307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A mixture of 4-chlorophenylisothiocyanate (17.0 g, 0.10 mole) and methylhydrazine (5.0 g, 0.11 mole) in 80 ml of ethanol was stirred at room temperature for two hours. The reaction mixture was filtered to collect colorless crystalline N-(4-chlorophenyl)-1-methylhydrazinecarbothioamide (18.4 g, mp 152°-154° C.).
Quantity
17 g
Type
reactant
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methylhydrazine
Quantity
5 g
Type
reactant
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Quantity
80 mL
Type
solvent
Reaction Step One

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